B1577837 Brevinin-1SPd

Brevinin-1SPd

Cat. No.: B1577837
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-1SPd (CAS No. 1046861-20-4) is a synthetic boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Its structural features include a bromo-chlorophenyl backbone conjugated with a boronic acid group, contributing to its moderate solubility (0.24 mg/mL) and log Po/w values ranging from 0.61 to 2.15 depending on computational models (e.g., XLOGP3, SILICOS-IT) . Key physicochemical properties include a topological polar surface area (TPSA) of 40.46 Ų, high gastrointestinal absorption, and blood-brain barrier permeability, making it a candidate for targeted therapeutic applications . Synthetically, it is prepared via palladium-catalyzed cross-coupling in a tetrahydrofuran-water system at 75°C for 1.33 hours .

Properties

bioactivity

Antibacterial, Antifungal

sequence

FLPIIASVAAKLIPSIVCRITKKC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Log Po/w (XLOGP3) Solubility (mg/mL) TPSA (Ų) BBB Permeability
This compound C₆H₅BBrClO₂ 235.27 2.15 0.24 40.46 Yes
(3-Bromo-5-chlorophenyl)boronic acid C₆H₅BBrClO₂ 235.27 2.10 0.28 40.46 Yes
(6-Bromo-2,3-dichlorophenyl)boronic acid C₆H₄BBrCl₂O₂ 269.71 2.68 0.12 40.46 No
(4-Fluoro-3-nitrophenyl)boronic acid C₆H₅BFNO₄ 184.92 1.85 0.45 72.63 No

Key Observations :

Structural Impact on Solubility : this compound and (3-Bromo-5-chlorophenyl)boronic acid share identical formulas but differ slightly in solubility (0.24 vs. 0.28 mg/mL), likely due to crystallinity variations .

Halogen Substitution : Increased halogenation (e.g., dichloro substituents in the third compound) elevates log Po/w but reduces solubility, aligning with hydrophobicity trends in halogenated aromatics .

Pharmacokinetics : this compound’s BBB permeability contrasts with its dichloro analog, emphasizing the role of steric and electronic effects in membrane interaction .

Key Observations :

Synthetic Complexity : this compound’s moderate synthetic accessibility (2.07) reflects its straightforward palladium-mediated synthesis, whereas dichloro analogs require multi-step halogenation .

Functional and Mechanistic Comparisons

Antimicrobial Activity

While direct antimicrobial data for this compound are unavailable, boronic acids are known to inhibit bacterial enzymes (e.g., β-lactamases). Comparative studies suggest halogenated derivatives like this compound exhibit enhanced stability and target affinity over non-halogenated analogs (e.g., phenylboronic acid) due to electronegative substituents .

Stability and Reactivity

This compound’s boronic acid group enables reversible covalent binding to biological targets, a feature shared with its analogs. However, its bromo-chloro substituents confer greater oxidative stability compared to fluoro-nitro derivatives, which are prone to photodegradation .

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